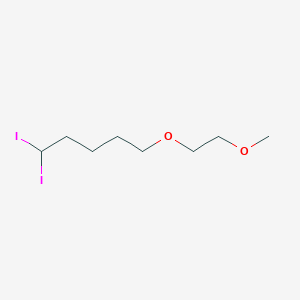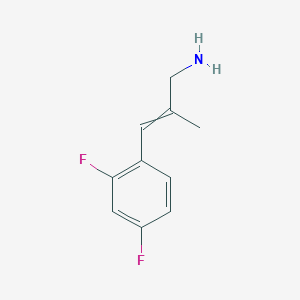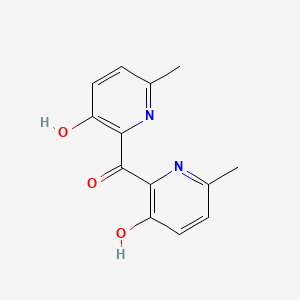
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol This compound is characterized by the presence of two 3-hydroxy-6-methyl-2-pyridinyl groups attached to a central methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- typically involves the condensation of 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the high quality of the final product .
化学反应分析
Types of Reactions: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
科学研究应用
Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
- 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Bis(3-hydroxy-2-methyl-4-pyridinon-1-yl) alkanes
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Comparison: Methanone, bis(3-hydroxy-6-methyl-2-pyridinyl)- is unique due to its specific structural features and reactivity.
属性
CAS 编号 |
824393-64-8 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
bis(3-hydroxy-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O3/c1-7-3-5-9(16)11(14-7)13(18)12-10(17)6-4-8(2)15-12/h3-6,16-17H,1-2H3 |
InChI 键 |
WJEKVGCBZOOJDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)O)C(=O)C2=C(C=CC(=N2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

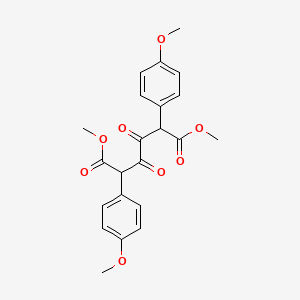
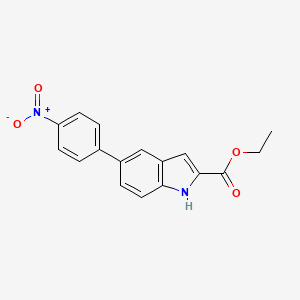


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
